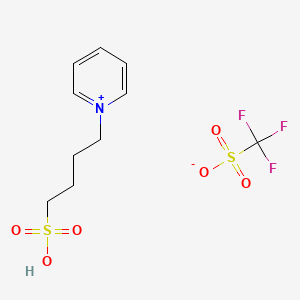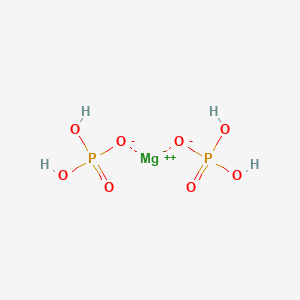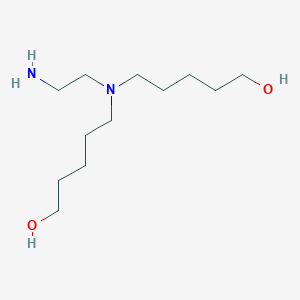
6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate
Overview
Description
6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate is a compound that belongs to the class of methacrylate esters. It is characterized by the presence of a phenyldiazenyl group attached to a phenoxy group, which is further linked to a hexyl chain and a methacrylate moiety. This compound is known for its photosensitive properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate typically involves the following steps:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-(phenyldiazenyl)phenol.
Etherification: 4-(Phenyldiazenyl)phenol is reacted with 6-bromohexanol to form 6-(4-(phenyldiazenyl)phenoxy)hexanol.
Esterification: Finally, 6-(4-(phenyldiazenyl)phenoxy)hexanol is esterified with methacrylic acid in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between cis and trans isomers upon exposure to different wavelengths of light.
Polymerization: It can undergo free radical polymerization to form polymers with unique thermal and mechanical properties.
Common Reagents and Conditions
Photoisomerization: Green light (525 nm) and UV light (365 nm) are used to induce cis-trans isomerization.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal conditions to initiate polymerization.
Major Products Formed
Photoisomerization: Cis and trans isomers of the compound.
Polymerization: Polymers with variable thermal conductivity and mechanical properties.
Scientific Research Applications
6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with photosensitive properties.
Biology: Investigated for its potential in creating responsive biomaterials.
Medicine: Explored for use in drug delivery systems due to its ability to undergo controlled isomerization.
Industry: Utilized in the development of smart materials with tunable thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate primarily involves its ability to undergo photoisomerization. The cis-trans isomerization alters the spatial configuration of the molecule, which in turn affects its physical properties such as thermal conductivity and mechanical strength . This property is harnessed in applications where controlled changes in material properties are desired.
Comparison with Similar Compounds
Similar Compounds
6-(4-(4-Cyanophenyl)phenoxy)hexyl methacrylate: Similar in structure but contains a cyanophenyl group instead of a phenyldiazenyl group.
Poly(6-(4-(4-methoxyphenylazo)phenoxy)hexyl methacrylate): Contains a methoxyphenylazo group and exhibits similar photoisomerization properties.
Uniqueness
6-(4-(Phenyldiazenyl)phenoxy)hexyl methacrylate is unique due to its specific phenyldiazenyl group, which imparts distinct photosensitive properties. This makes it particularly useful in applications requiring rapid and reversible changes in material properties under light exposure .
Properties
IUPAC Name |
6-(4-phenyldiazenylphenoxy)hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-18(2)22(25)27-17-9-4-3-8-16-26-21-14-12-20(13-15-21)24-23-19-10-6-5-7-11-19/h5-7,10-15H,1,3-4,8-9,16-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREFEKMBLJVPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)

![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)
![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8234067.png)

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)

![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)



